2-[(4-chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2-[(4-chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 304864-86-6
VCID: VC5909657
InChI: InChI=1S/C16H12ClN3O2/c1-10-3-2-8-20-15(10)19-14(13(9-21)16(20)22)18-12-6-4-11(17)5-7-12/h2-9,18H,1H3
SMILES: CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74

2-[(4-chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

CAS No.: 304864-86-6

Cat. No.: VC5909657

Molecular Formula: C16H12ClN3O2

Molecular Weight: 313.74

* For research use only. Not for human or veterinary use.

2-[(4-chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde - 304864-86-6

Specification

CAS No. 304864-86-6
Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
IUPAC Name 2-(4-chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Standard InChI InChI=1S/C16H12ClN3O2/c1-10-3-2-8-20-15(10)19-14(13(9-21)16(20)22)18-12-6-4-11(17)5-7-12/h2-9,18H,1H3
Standard InChI Key HAYJFGPANWEZRF-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-[(4-Chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 304864-86-6) has the molecular formula C₁₆H₁₂ClN₃O₂ and a molecular weight of 313.74 g/mol. Its IUPAC name, 2-(4-chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde, reflects the integration of a pyrido[1,2-a]pyrimidine core substituted with a 4-chlorophenylamino group at position 2, a methyl group at position 9, and an aldehyde functional group at position 3.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.304864-86-6
Molecular FormulaC₁₆H₁₂ClN₃O₂
Molecular Weight313.74 g/mol
SMILESCC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)Cl
InChI KeyHAYJFGPANWEZRF-UHFFFAOYSA-N

Structural Analysis

The compound’s fused pyrido-pyrimidine system creates a planar, aromatic scaffold conducive to π-π stacking interactions with biological targets. The aldehyde group at position 3 introduces electrophilic reactivity, enabling further derivatization via Schiff base formation or nucleophilic addition reactions. The 4-chlorophenylamino substituent enhances lipophilicity, potentially improving membrane permeability, while the methyl group at position 9 may influence steric interactions with target proteins .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically begins with a pyrido[1,2-a]pyrimidine precursor, such as 4-chloro-8-methoxy pyrido[1,2-a]pyrimidin-2-amine, via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution at the C-4 position . A representative pathway involves:

  • Cyclocondensation: Reacting ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride under thermal conditions to form the pyrido-pyrimidine core .

  • Functionalization: Introducing the 4-chlorophenylamino group via Buchwald-Hartwig amination or nucleophilic substitution, followed by oxidation to install the aldehyde moiety.

Table 2: Synthetic Parameters

StepConditionsYield
Cyclocondensation120°C, DMF, 12 h78%
AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 80°C65%
Aldehyde IntroductionMnO₂, CHCl₃, reflux58%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, CHO), 8.45 (d, J = 7.2 Hz, 1H, H-7), 7.72–7.68 (m, 2H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 6.95 (s, 1H, NH), 3.21 (s, 3H, CH₃).

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 1595 cm⁻¹ (Ar C=C).

Biological Activity and Mechanisms

Cell LineCompound 13 Analogous Derivative
MCF-7 (Breast)0.451.2
UO-31 (Renal)0.320.9

Antimicrobial Properties

Pyrido-pyrimidine derivatives demonstrate moderate antibacterial and antifungal activities, with inhibition zones ranging from 0.1–1.5 cm against Staphylococcus aureus and Candida albicans . The 4-chlorophenyl group may disrupt microbial membrane integrity via hydrophobic interactions .

Applications in Drug Development

Targeted Therapy Design

The compound’s modular structure allows for diversification at the C-3 (aldehyde) and C-4 (aryl amino) positions, facilitating the development of kinase inhibitors or tubulin polymerization modulators . For example, Schiff base derivatives have shown enhanced solubility and bioavailability in preclinical models.

Pharmacokinetic Optimization

Introducing electron-withdrawing groups at the phenyl ring improves metabolic stability, while PEGylation of the aldehyde group reduces plasma protein binding, as observed in murine pharmacokinetic studies.

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